molecular formula C28H28N4O7S B2499198 ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866015-06-7

ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B2499198
CAS RN: 866015-06-7
M. Wt: 564.61
InChI Key: MXRHRZNSGJVQLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the exact molecular structure analysis of this specific compound is not available in the current literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of this compound are not available in the current literature .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the specific mechanism of action for this compound is not available in the current literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards of this compound are not available in the current literature .

properties

IUPAC Name

ethyl 6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O7S/c1-4-39-28(36)30-13-12-19-22(15-30)40-26-24(19)25(34)32(18-8-6-5-7-9-18)27(35)31(26)16-23(33)29-17-10-11-20(37-2)21(14-17)38-3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRHRZNSGJVQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

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